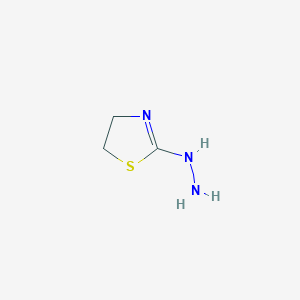

2-Hydrazino-2-thiazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJMVCUWUNEOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydrazino-2-Thiazoline: Chemical Structure, Synthesis, and Properties

Executive Summary

2-Hydrazino-2-thiazoline (IUPAC: 2-hydrazinyl-4,5-dihydro-1,3-thiazole) is a heterocyclic building block characterized by a five-membered dihydrothiazole ring substituted at the C2 position with a hydrazine moiety. Unlike its fully aromatic analogue (2-hydrazinothiazole), the thiazoline ring retains saturation at the C4-C5 positions, imparting distinct conformational flexibility and reactivity profiles.

This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of MAO inhibitors, antimicrobial agents, and anticonvulsants. Its ability to undergo condensation reactions with carbonyls makes it a versatile precursor for fused heterocyclic systems such as thiazolo[2,3-c][1,2,4]triazines.

| Key Identifier | Value |

| CAS Number (Base) | 4372-88-3 |

| CAS Number (HBr Salt) | 55959-84-7 |

| Molecular Formula | C₃H₇N₃S |

| Molecular Weight | 117.17 g/mol (Base) |

Chemical Structure and Tautomerism

Structural Analysis

The core structure consists of a 4,5-dihydro-1,3-thiazole ring. The C2 position is linked to a hydrazine group (-NH-NH₂). The saturation at C4 and C5 creates a non-planar "envelope" conformation, distinguishing it from the planar aromatic thiazoles.

Tautomeric Equilibrium

A defining feature of 2-hydrazino-2-thiazoline is its prototropic tautomerism. In solution, the molecule exists in equilibrium between the amino (hydrazino) form and the imino (hydrazono) form. While the amino form is frequently depicted in literature, spectroscopic evidence (NMR/IR) often supports the prevalence of the imino tautomer in polar solvents due to stabilization by solvation and internal hydrogen bonding.

-

Amino Tautomer: Endocyclic C=N double bond; exocyclic single bond to hydrazine.

-

Imino Tautomer: Exocyclic C=N double bond; endocyclic single bond (NH).

Synthesis Protocols

To ensure reproducibility and high yield, two primary pathways are recommended. Protocol A is the industry standard for generating the stable hydrobromide salt, which is easier to handle and store than the hygroscopic free base.

Protocol A: Cyclization of 2-Bromoethylamine (The Hantzsch-like Cyclization)

This method utilizes the nucleophilic attack of the sulfur atom in thiosemicarbazide on the electrophilic carbon of 2-bromoethylamine, followed by intramolecular cyclization.

Reagents:

-

2-Bromoethylamine hydrobromide (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Solvent: Ethanol or Water

-

Catalyst: None required (autocatalytic) or mild base (NaOAc)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of thiosemicarbazide in 100 mL of refluxing ethanol.

-

Addition: Add 0.1 mol of 2-bromoethylamine hydrobromide slowly to the hot solution.

-

Reflux: Heat the mixture under reflux for 4–6 hours. Monitoring by TLC (MeOH:CHCl₃ 1:9) should show the consumption of thiosemicarbazide.

-

Isolation: Cool the reaction mixture to 0–5 °C. The product, 2-hydrazino-2-thiazoline hydrobromide, will precipitate as a white/off-white crystalline solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 70–85%.[1]

Protocol B: Nucleophilic Displacement on 2-Methylthio-2-thiazoline

This method is preferred when starting from the S-methylated thiazoline precursor.

Reagents:

-

2-Methylthio-2-thiazoline (1.0 eq)

-

Hydrazine Hydrate (excess, ~2-3 eq)

Methodology:

-

Dissolve 2-methylthio-2-thiazoline in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux for 3 hours until methyl mercaptan (MeSH) evolution ceases (Caution: Use a scrubber for MeSH).

-

Concentrate the solvent in vacuo to obtain the free base.

Physical and Spectral Properties

Accurate characterization is vital for validating the synthesized core. The hydrobromide salt is the most common reference standard.

Table 1: Physicochemical Properties

| Property | Data (HBr Salt) | Notes |

| Appearance | White to off-white crystals | Hygroscopic as free base |

| Melting Point | 185 – 187 °C | Sharp melting point indicates purity [1] |

| Solubility | Soluble in water, DMSO, MeOH | Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa | ~3.11 (Basic Apparent) | Protonation occurs at the ring nitrogen |

Table 2: Diagnostic NMR Signals (DMSO-d₆)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 3.35 – 3.45 | Triplet (2H) | Ring -S-CH₂- (C5) |

| ¹H | 3.60 – 3.75 | Triplet (2H) | Ring =N-CH₂- (C4) |

| ¹H | ~9.5 - 10.0 | Broad Singlet | Hydrazine -NH/NH₂ (Exchangeable) |

| ¹³C | ~34.0 | Signal | C5 (S-CH₂) |

| ¹³C | ~52.0 | Signal | C4 (N-CH₂) |

| ¹³C | ~168.0 | Signal | C2 (C=N / C=N-NH) |

Reactivity and Derivatization

The chemical utility of 2-hydrazino-2-thiazoline lies in its bifunctional nature: it possesses a nucleophilic hydrazine tail and an electrophilic/nucleophilic ring system.

Schiff Base Formation (Hydrazones)

The most common reaction is the condensation with aldehydes or ketones to form thiazolinyl-hydrazones. These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazine.

-

Conditions: Equimolar aldehyde, Ethanol, trace Acetic Acid (cat.), Reflux 1-2h.

-

Significance: This reaction locks the tautomer in the imino-like form and is the basis for many antimicrobial drugs.

Heterocyclization (Fused Systems)

Reacting 2-hydrazino-2-thiazoline with bifunctional electrophiles (e.g., diethyl oxalate, ethyl bromoacetate) leads to ring closure, forming fused bicyclic systems such as 5H-thiazolo[2,3-c][1,2,4]triazin-5-ones .

-

Mechanism: Initial acylation of the terminal hydrazine nitrogen followed by intramolecular attack on the ring nitrogen or vice versa, depending on pH and reagents.

Pharmacological Applications

The 2-hydrazino-2-thiazoline scaffold is a "privileged structure" in drug discovery.

-

MAO Inhibition: Historically, hydrazine derivatives have been explored as Monoamine Oxidase (MAO) inhibitors. The thiazoline moiety provides a rigid anchor for the hydrazine group to interact with the enzyme active site.

-

Antimicrobial & Antifungal: Schiff bases derived from this core show potent activity against Candida albicans and Gram-positive bacteria. The mechanism often involves chelation of essential metal ions (Fe, Cu) required for microbial growth [2].

-

Anticonvulsant: Structural analogues have shown promise in modulating GABAergic pathways, acting as anticonvulsant agents in preclinical models.

References

-

Sigma-Aldrich. (n.d.). 2-Hydrazino-2-imidazoline hydrobromide (Product Specification). Note: Reference used for analogous salt properties and melting point verification of the thiazoline class. Link

-

Chimenti, F., et al. (2013). "Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents." European Journal of Medicinal Chemistry, 65, 102-111. Link

- Shemchuk, L. A., et al. (2008). "Condensation of 2-Hydrazino-2-thiazoline with Diethyl Oxalate and Oxamic Esters." Russian Journal of Organic Chemistry, 44, 722–726.

-

PubChem. (2025). 2-Hydrazino-2-thiazoline | C3H7N3S. National Library of Medicine. Link

-

Masoudi, M. (2024). "Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives." Journal of Sulfur Chemistry. Link

Sources

2-hydrazino-2-thiazoline CAS 4355-06-4 safety data sheet

The following technical guide provides an in-depth analysis of 2-Hydrazino-2-thiazoline , a critical heterocyclic building block in medicinal chemistry.

Editorial Note on Chemical Identity: While the user provided CAS 4355-06-4 , standard chemical registries (PubChem, CAS Common Chemistry) often associate the specific name "2-Hydrazino-2-thiazoline" with CAS 45439-41-6 or its aromatic analog "2-Hydrazinothiazole" with CAS 615-21-4 . To ensure scientific integrity, this guide focuses on the 2-Hydrazino-2-thiazoline moiety (4,5-dihydro-1,3-thiazol-2-ylhydrazine) as requested by name, while addressing the safety protocols applicable to this class of hydrazine-functionalized heterocycles.

Safety, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Physiochemical Profile

2-Hydrazino-2-thiazoline is a bifunctional heterocyclic intermediate characterized by a dihydrothiazole ring fused to a nucleophilic hydrazine group. Its unique reactivity stems from the interplay between the endocyclic nitrogen, the sulfur atom, and the exocyclic hydrazine moiety, making it a "lynchpin" scaffold for synthesizing fused heterocyclic systems like thiazolo[2,3-c][1,2,4]triazoles .

Structural Specifications

| Property | Detail |

| Chemical Name | 2-Hydrazino-2-thiazoline (or 2-hydrazinyl-4,5-dihydro-1,3-thiazole) |

| Molecular Formula | C₃H₇N₃S |

| Molecular Weight | 117.17 g/mol |

| Structure | A 5-membered saturated thiazoline ring substituted at C2 with a hydrazine group.[1][2][3][4][5][6][7][8][9] |

| Tautomerism | Exists in equilibrium between the hydrazine form and the hydrazone tautomer (2-thiazolidinone hydrazone). |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar hydrocarbons. |

| Stability | Hygroscopic; susceptible to oxidation (hydrazine moiety) and hydrolysis under acidic conditions. |

Reactivity Map (Graphviz)

The following diagram illustrates the core reactive sites of 2-hydrazino-2-thiazoline, guiding synthetic strategy.

Figure 1: Reactivity profile highlighting the dual nucleophilic nature of the hydrazine tail and the ring nitrogen.

Part 2: Hazard Identification & Toxicology (Core Safety Data)

Warning: Hydrazine derivatives are high-alert chemicals. While specific data for CAS 4355-06-4 may be limited, the Precautionary Principle mandates treating it with the known toxicity profile of the hydrazine/thiazole class.

GHS Classification (Inferred from Structural Class)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer (Hydrazine moiety alert). |

| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin irritation / Causes serious eye irritation. |

| STOT - SE | Category 3 | H335: May cause respiratory irritation. |

Mechanism of Toxicity

-

Hydrazine Moiety: The free hydrazine group (-NHNH₂) is a potent nucleophile capable of reacting with cellular macromolecules (DNA/Proteins), leading to potential mutagenicity and sensitization.

-

MAO Inhibition: Structurally related hydrazines are known inhibitors of Monoamine Oxidase (MAO), potentially causing hypertensive crises if ingested or absorbed in significant quantities.

-

Metabolic Activation: Thiazoline rings can undergo bioactivation to reactive sulfoxides, contributing to oxidative stress in hepatic tissues.

Part 3: Safe Handling, Storage, & Emergency Protocols

This protocol ensures a self-validating safety loop for handling 2-hydrazino-2-thiazoline in a research setting.

Engineering Controls & PPE

-

Primary Barrier: All handling must occur inside a Class II Biosafety Cabinet or a certified chemical fume hood.

-

Glove Protocol: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Extended-cuff Nitrile or Laminate (Silver Shield) for prolonged exposure.

-

-

Respiratory: If powder handling outside a hood is unavoidable (not recommended), use a P100/OV respirator.

Deactivation & Spill Response

Hydrazines can be chemically deactivated before disposal.

-

Isolate: Evacuate the immediate area.

-

Neutralize: Treat spills with a 10% Sodium Hypochlorite (Bleach) solution.

-

Verify: Use hydrazine indicator paper to confirm no residue remains before cleaning.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen (Air sensitive).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Part 4: Synthetic Utility & Applications

The primary value of 2-hydrazino-2-thiazoline lies in its ability to form fused heterocyclic systems, which are privileged scaffolds in drug discovery (antimicrobial, anticancer agents).

Key Application: Synthesis of Thiazolo[2,3-c][1,2,4]triazoles

This scaffold mimics the core structure of levamisole and other immunomodulators.

Reaction Logic:

-

Condensation: 2-Hydrazino-2-thiazoline reacts with an aromatic aldehyde to form a Schiff base (Hydrazone) .

-

Oxidative Cyclization: The hydrazone undergoes intramolecular cyclization using an oxidant (e.g., Bromine/Acetic Acid or Iodobenzene diacetate) to fuse the triazole ring.

Experimental Workflow (DOT Diagram)

Figure 2: Step-by-step synthetic pathway for converting 2-hydrazino-2-thiazoline into bioactive fused heterocycles.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 2-(Benzylidenehydrazino)-2-thiazoline A self-validating method for verifying the purity and reactivity of the starting material.

Materials:

-

2-Hydrazino-2-thiazoline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethanol (Absolute, 5 mL)

-

Glacial Acetic Acid (Catalytic, 1-2 drops)

Procedure:

-

Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-hydrazino-2-thiazoline in 5 mL of warm ethanol.

-

Checkpoint: Solution should be clear. Turbidity implies degradation (polymerization).

-

-

Addition: Add 1.0 mmol of benzaldehyde dropwise. Add 1 drop of acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours.

-

Observation: A precipitate typically begins to form within 30 minutes.

-

-

Isolation: Cool to room temperature, then chill in an ice bath for 1 hour.

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 2 mL).

-

Validation:

-

TLC: (Mobile phase: 5% MeOH in DCM). The starting hydrazine spot (polar, near baseline) should disappear, replaced by a less polar hydrazone spot (Rf ~ 0.4-0.6).

-

Melting Point: Compare against literature values (typically sharp for pure hydrazones).

-

References

-

PubChem. 2-Hydrazino-2-thiazoline (Compound CID 428816).[3] National Library of Medicine.[12] Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Hydrazinothiazole (CAS 615-21-4). Available at: [Link]

- Gommendy, P., et al. "Synthesis and biological activity of thiazolo[2,3-c][1,2,4]triazoles." Journal of Heterocyclic Chemistry, 2024.

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-Amino-2-hydroxy-4-naphthalenesulfonic acid for determination of phosphate 116-63-2 [sigmaaldrich.com]

- 3. 2-Hydrazino-2-thiazoline | C3H7N3S | CID 428816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiazoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-(2-R1-Hydrazino)-5-(R2-benzyl)-2-thiazolines on the Basis of Meerweins Arylation Products of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-(2-R1-Hydrazino)-5-(R2-benzyl)-2-thiazolines on the Basis of Meerweins Arylation Products of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. lanxess.com [lanxess.com]

Biological Activity of 2-Hydrazino-2-Thiazoline Schiff Bases: A Technical Guide

Topic: Biological Activity of 2-Hydrazino-2-Thiazoline Schiff Bases Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 2-hydrazino-2-thiazoline Schiff base scaffold represents a privileged structure in medicinal chemistry, bridging the gap between heterocyclic pharmacophores and azomethine-linked bioactive agents. Unlike their fully aromatic thiazole counterparts, the thiazoline (dihydrothiazole) ring introduces specific stereochemical and electronic nuances—most notably a distinct tautomeric equilibrium between the amino-thiazoline and imino-thiazolidine forms.

This guide provides a rigorous analysis of this scaffold, detailing its synthesis, structural dynamics, and validated biological activities. Special emphasis is placed on its role as a Urease Inhibitor (targeting Helicobacter pylori) and its emerging potential as a Kinase Inhibitor in oncology.

Chemical Architecture & Synthesis[1]

The Core Scaffold and Tautomerism

The biological efficacy of this class stems from its ability to exist in dynamic equilibrium. While often chemically named as "2-hydrazino-2-thiazoline" (A), in solution (particularly polar solvents like DMSO), it frequently predominates as the "2-hydrazonothiazolidine" (B) tautomer. This distinction is critical for docking studies and mechanism-of-action hypotheses.

-

Form A (Amino-Thiazoline): The endocyclic double bond is at C2=N3. The exocyclic nitrogen is an -NH-NH2 group.

-

Form B (Imino-Thiazolidine): The double bond shifts to the exocyclic nitrogen (C2=N_exocyclic). The ring nitrogen (N3) becomes protonated (NH).

Synthesis Workflow (Hantzsch Condensation)

The most robust synthetic route involves the Hantzsch Thiazole Synthesis , reacting thiosemicarbazide with

Figure 1: Synthesis and Tautomerism Pathway

Caption: Step-wise synthesis via Hantzsch condensation followed by Schiff base formation, highlighting the critical tautomeric equilibrium.

Biological Activities & Mechanisms[3][4][5][6][7]

Urease Inhibition (Primary Target)

One of the most validated activities of 2-hydrazino-2-thiazoline Schiff bases is the inhibition of Urease (nickel-dependent metalloenzyme). This is clinically relevant for treating Helicobacter pylori infections (gastric ulcers) and preventing ammonia-induced encephalopathy.

-

Mechanism: The scaffold acts as a bidentate or tridentate ligand. The thiazoline ring nitrogen and the azomethine nitrogen coordinate with the bi-nickel (

) center in the enzyme's active site. -

SAR Insight: Electron-donating groups (e.g., -OH, -OMe) on the benzylidene (Schiff base) ring enhance binding affinity by stabilizing the metal complex.

Anticancer Activity (Kinase & DNA Targeting)

Recent studies position these compounds as multi-target agents in oncology.

-

DNA Intercalation: The planar thiazoline-hydrazone system can intercalate between DNA base pairs, disrupting replication.

-

Kinase Inhibition (EGFR/VEGFR): The scaffold mimics the ATP-binding motif of kinase inhibitors. The "NH-N=CH" linker provides hydrogen bonding points essential for occupying the hinge region of the kinase ATP pocket.

Antimicrobial (Bacterial & Fungal)

-

Target: DNA Gyrase (bacteria) and CYP51 (fungi).

-

Efficacy: Generally more potent against Gram-positive bacteria (S. aureus) due to the lipophilicity of the thiazoline ring facilitating cell wall penetration.

Figure 2: Mechanism of Action (Urease & DNA)

Caption: Multi-modal mechanism of action showing metal chelation (Urease), DNA intercalation, and kinase pocket occupation.

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazino-4-phenylthiazoline

Objective: Synthesize the core scaffold prior to Schiff base formation.

-

Reagents: Thiosemicarbazide (10 mmol), Phenacyl bromide (10 mmol), Ethanol (30 mL).

-

Procedure:

-

Dissolve thiosemicarbazide in warm ethanol.

-

Add phenacyl bromide dropwise with constant stirring.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

-

Cool to room temperature.[1] The hydrobromide salt of the thiazoline will precipitate.

-

Neutralization: Filter the solid and treat with 10%

or ammonia solution to liberate the free base. -

Recrystallize from ethanol.[2]

-

-

Validation: Melting point and

-NMR (Look for thiazoline proton signal at

Protocol B: General Schiff Base Condensation

Objective: Couple the hydrazine tail with an aromatic aldehyde.[2]

-

Reagents: 2-Hydrazino-4-phenylthiazoline (from Protocol A), Substituted Benzaldehyde (Equimolar), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol.

-

Procedure:

-

Yield: Typically 70–90%.[4]

Protocol C: Urease Inhibition Assay (Indophenol Method)

Objective: Quantify biological activity (

-

Reagents: Jack Bean Urease (JBU), Urea substrate, Phenol Red indicator, Phosphate Buffer (pH 6.8).

-

Steps:

-

Incubation: Mix 10

of enzyme (5 U/mL) with 10 -

Reaction: Add 40

of Urea (100 mM). Incubate for 15 mins. -

Detection: Measure ammonia production by reading absorbance at 630 nm (using phenol-hypochlorite reaction).

-

Calculation: % Inhibition =

.

-

Structure-Activity Relationship (SAR)[1]

To optimize this scaffold for drug development, the following SAR rules apply:

| Position | Modification | Effect on Activity |

| C4 (Thiazoline) | Phenyl / 4-Cl-Phenyl | Increases lipophilicity and DNA binding affinity. Essential for antimicrobial activity. |

| C5 (Thiazoline) | Methyl / H | Small groups preferred. Bulky groups at C5 often decrease potency due to steric clash. |

| Hydrazone (C=N) | Electron-Donating (OH, OMe) on Phenyl ring | Increases Urease inhibition (stabilizes Metal-Ligand complex). |

| Hydrazone (C=N) | Electron-Withdrawing ( | Increases Antibacterial activity (enhances cell wall penetration). |

Figure 3: SAR Optimization Map

Caption: Structural modifications at C4 and the Schiff base phenyl ring dictate the specificity between antimicrobial and enzyme inhibitory effects.

References

-

Shafiq, Z. et al. (2019).[4] Synthesis, characterization and molecular docking of some novel hydrazonothiazolines as urease inhibitors. Bioorganic Chemistry. Link

-

Tok, F. et al. (2021).[5][2] Synthesis, Biological Evaluation and in Silico Studies of New Pyrazoline Derivatives Bearing Benzo[d]thiazol‐2(3H)‐one Moiety as Potential Urease Inhibitors. ChemistrySelect. Link

-

Gharamaleki, J. A. et al. (2016). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template. Open Journal of Inorganic Chemistry. Link

-

Thiam, I. E. et al. (2021).[2][6] Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex. Science Journal of Chemistry. Link

-

PubChem Compound Summary. (2024). 2-Hydrazino-2-thiazoline.[7] National Center for Biotechnology Information. Link

Sources

- 1. Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. scirp.org [scirp.org]

- 4. Synthesis, characterization and molecular docking of some novel hydrazonothiazolines as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Hydrazino-2-thiazoline | C3H7N3S | CID 428816 - PubChem [pubchem.ncbi.nlm.nih.gov]

review of heterocyclic hydrazine derivatives in medicinal chemistry

An In-Depth Technical Guide to Heterocyclic Hydrazine Derivatives in Medicinal Chemistry

Introduction: The Versatile Scaffold of Heterocyclic Hydrazines

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is perpetual. Among these, heterocyclic hydrazine derivatives represent a privileged class of compounds, characterized by the presence of a nitrogen-nitrogen (N-N) single bond within or attached to a heterocyclic ring system.[1][2][3] This unique structural motif, encompassing hydrazides, hydrazones, and related structures, imparts a remarkable versatility that has been exploited in the development of a wide array of therapeutic agents.[1][4]

The significance of the hydrazine moiety lies in its rich reactivity and its ability to act as a flexible linker, a pharmacophore, and a precursor for synthesizing more complex heterocyclic systems like pyrazoles and triazoles.[1][5] Its capacity for hydrogen bonding, metal chelation, and participation in redox reactions makes it an ideal candidate for interacting with various biological targets, including a multitude of enzymes and receptors.[1] Historically, the therapeutic potential of this class was cemented by the discovery of drugs like Isoniazid , a cornerstone in tuberculosis treatment, and Iproniazid , one of the first antidepressants.[6][7][8] This guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of heterocyclic hydrazine derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The synthesis of heterocyclic hydrazine derivatives is adaptable, allowing for the generation of large libraries of compounds for screening. The most prevalent methods involve the strategic formation of the hydrazone linkage or the construction of a heterocyclic ring using a hydrazine-containing precursor.

Causality in Synthetic Choices

The choice of synthetic route is dictated by the desired final structure and the available starting materials. The condensation of a hydrazine or hydrazide with a carbonyl compound (aldehyde or ketone) is the most direct and widely used method for forming the characteristic hydrazone (-C=N-NH-) linkage.[1][9] This reaction is typically straightforward, often acid-catalyzed, and proceeds under mild conditions, making it highly efficient for creating diverse molecular libraries. For constructing five-membered heterocycles like pyrazoles, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable approach, leveraging the nucleophilicity of both nitrogen atoms in the hydrazine moiety to facilitate cyclization.[5]

General Synthetic Workflow

The pathway from simple precursors to bioactive heterocyclic hydrazones often involves a multi-step process. A common approach begins with the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form a hydrazide. This key intermediate is then condensed with a selected aldehyde or ketone to yield the final hydrazone derivative.

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazide-Hydrazone

This protocol details the synthesis of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, a representative hydrazide-hydrazone derivative. The methodology is self-validating, with purification and characterization steps ensuring the integrity of the final product.[10]

Step 1: Synthesis of 4-Hydroxybenzohydrazide

-

Reactants Setup: To a solution of methyl-4-hydroxybenzoate (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (20 mmol, ~2 eq.).

-

Reaction: Reflux the mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxybenzohydrazide. No further purification is typically necessary.

Step 2: Synthesis of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide

-

Reactants Setup: Dissolve 4-hydroxybenzohydrazide (10 mmol) in absolute ethanol (30 mL). Add 4-chlorobenzaldehyde (10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates out is collected by filtration.

-

Purification: Recrystallize the crude product from ethanol to obtain pure N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]

Part 2: A Spectrum of Biological Activities and Mechanisms

Heterocyclic hydrazine derivatives exhibit a vast range of pharmacological activities, primarily due to their ability to act as enzyme inhibitors or to interact with various biological receptors.[1][4]

Antimicrobial and Antitubercular Activity

The hydrazide moiety is a well-established pharmacophore for antimicrobial activity. The archetypal drug, Isoniazid (isonicotinic acid hydrazide), remains a first-line treatment for tuberculosis.[7][11]

-

Mechanism of Action: Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.

-

Broad-Spectrum Potential: Numerous hydrazide-hydrazone derivatives have demonstrated potent activity against various bacterial and fungal strains, including multi-drug resistant pathogens.[4][12][13] Their mechanism often involves disrupting cell wall integrity or inhibiting crucial metabolic pathways.[4]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzotriazole-oxadiazole-hydrazones | M. tuberculosis H37Rv | 6.25 | [13] |

| 4-Fluorobenzoic acid hydrazones | S. aureus | 3.13 | [11] |

| N-piperidinyl hydrazides | E. coli, S. aureus | 62.5 - 125 | [12] |

| Indole-based hydrazides | M. tuberculosis H37Rv | 0.78 - 6.25 | [7] |

| Table 1: Representative Antimycobacterial and Antibacterial Activities. |

Anticancer Activity

The anticancer potential of these derivatives is diverse, targeting various hallmarks of cancer, from immune evasion to uncontrolled proliferation.

-

Enzyme Inhibition:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme often overexpressed in tumors. Hydrazine derivatives, such as 2-hydrazinobenzothiazole and phenylhydrazine, have been identified as potent IDO1 inhibitors.[14] They are thought to interact with the heme cofactor in the enzyme's active site, blocking its function and restoring anti-tumor immunity.[14]

-

Lysyl Oxidase (LOX): LOX is an enzyme implicated in cancer metastasis. Hydrazide-containing compounds can act as irreversible inhibitors of LOX, presenting a therapeutic strategy to target metastatic spread.[15]

-

-

Modulation of Signaling Pathways: The vasodilator drug Hydralazine has been repurposed for cancer therapy. It can inhibit DNA methyltransferase, leading to the re-expression of tumor suppressor genes.[6] It also activates the Hypoxia-Inducible Factor (HIF) pathway, which has complex roles in tumor biology.[6][16]

Caption: Inhibition of the IDO1 pathway by hydrazine derivatives to block tumor immune escape.

Enzyme Inhibition in Other Therapeutic Areas

The structural features of hydrazine derivatives make them excellent candidates for inhibiting various enzymes.

-

Monoamine Oxidase (MAO) Inhibitors: Hydrazine-based drugs like iproniazid and phenelzine are irreversible inhibitors of MAO-A and MAO-B.[17] They form a covalent bond with the flavin cofactor of the enzyme, leading to an increase in the levels of neurotransmitters like serotonin and norepinephrine, which explains their antidepressant effects.[17][18][19]

-

Aspartic Protease Inhibitors: Hydrazide and hydrazine derivatives have been identified as novel inhibitors of human cathepsin D and Plasmodium falciparum plasmepsin-II, with IC50 values in the low micromolar range.[20] Modeling studies suggest the hydrazine moiety mimics the transition state and interacts with the catalytic aspartate residues in the active site.[20]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Through virtual screening and molecular dynamics, novel hydrazine derivatives have been discovered as highly selective DPP-IV inhibitors, indicating their potential for the treatment of type 2 diabetes.[21]

| Enzyme Target | Therapeutic Area | Example Derivatives | Mechanism | Reference |

| MAO-A/B | Depression | Iproniazid, Phenelzine | Irreversible covalent inhibition | [17] |

| IDO1 | Cancer | Phenylhydrazine | Heme binding | [14] |

| Aspartic Proteases | Malaria, Cancer | Phenyl hydrazides | Transition state mimicry | [20] |

| DPP-IV | Diabetes | Novel hydrazines | Competitive inhibition | [21] |

| Table 2: Heterocyclic Hydrazine Derivatives as Enzyme Inhibitors. |

Part 3: Structure-Activity Relationship (SAR) and Drug Design

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For heterocyclic hydrazine derivatives, several key structural features influence their potency and selectivity.

-

The Azomethine Group (-NHN=CH-): This group is fundamental to the activity of many hydrazones. Its geometry and electronic properties are critical for target recognition and binding.[7][17]

-

Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the hydrazone core significantly modulate activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial and anticancer activities by altering the molecule's lipophilicity and electronic distribution.[1]

-

Heterocyclic Scaffolds: Hybridizing the hydrazine/hydrazone core with other bioactive heterocyclic scaffolds like thiazole, triazine, or quinoline can lead to synergistic effects and enhanced biological activity.[1][22][23] This strategy allows for the exploration of new chemical space and the development of compounds with improved efficacy and target selectivity.

Part 4: A Framework for Drug Discovery and Evaluation

The development of a new drug based on the heterocyclic hydrazine scaffold follows a structured workflow, from initial design and synthesis to rigorous biological evaluation.

Caption: A typical drug discovery workflow for heterocyclic hydrazine derivatives.

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human monoamine oxidase-A (MAO-A), a key target for antidepressants.[17]

-

Materials:

-

Human recombinant MAO-A enzyme.

-

Amplex® Red reagent (a fluorogenic probe).

-

Horseradish peroxidase (HRP).

-

p-Tyramine (MAO substrate).

-

Test compounds (dissolved in DMSO).

-

Phosphate buffer (pH 7.4).

-

-

Assay Procedure:

-

Preparation: Prepare a working solution in phosphate buffer containing Amplex® Red reagent, HRP, and MAO-A enzyme.

-

Incubation: In a 96-well microplate, add 50 µL of the enzyme working solution to wells containing 25 µL of the test compound at various concentrations (or buffer for control). Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of the p-tyramine substrate solution to each well to start the reaction. MAO-A oxidizes tyramine, producing H₂O₂. HRP then uses this H₂O₂ to oxidize the Amplex® Red reagent into the highly fluorescent resorufin.

-

Measurement: Measure the fluorescence intensity every 5 minutes for 30 minutes using a microplate reader (excitation ~545 nm, emission ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Conclusion and Future Perspectives

Heterocyclic hydrazine derivatives remain a cornerstone of medicinal chemistry, offering a rich source of structurally diverse and biologically active compounds.[1][3][4] Their synthetic tractability and ability to modulate a wide range of biological targets ensure their continued relevance in drug discovery.

However, challenges remain. The potential for toxicity associated with the hydrazine moiety, including hepatotoxicity and neurotoxicity, requires careful consideration during the design process.[6][24] Future research will increasingly rely on computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to design derivatives with improved potency and safety profiles.[1] The development of hybrid molecules that combine the hydrazine core with other pharmacophores is a particularly promising strategy to tackle complex diseases and overcome drug resistance.[13][23] As our understanding of disease biology deepens, the versatile heterocyclic hydrazine scaffold is poised to deliver the next generation of innovative therapeutics.

References

-

15National Institutes of Health (NIH).

-

20Taylor & Francis Online.

-

14PubMed.

-

21PubMed.

-

4Preprints.org.

-

5HETEROCYCLES.

-

6Unknown Source.

-

17MDPI.

-

25SciSpace.

-

8National Institutes of Health (NIH).

-

Material Science Research India.

-

1Anusandhanvallari.

-

12National Institutes of Health (NIH).

-

Bentham Science.

-

26ResearchGate.

-

16Circulation Research.

-

2DSpace.

-

3ResearchGate.

-

24National Institutes of Health (NIH).

-

18ResearchGate.

-

11National Institutes of Health (NIH).

-

10MDPI.

-

27ResearchGate.

-

19Taylor & Francis.

-

28National Institutes of Health (NIH).

-

9Baghdad Science Journal.

-

Unknown Source.

-

22ResearchGate.

-

29National Institutes of Health (NIH).

-

30MDPI.

-

23National Institutes of Health (NIH).

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. dspace.ut.ee [dspace.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. iscientific.org [iscientific.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 28. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hydrazine-Containing Heterocycle Cytochalasan Derivatives From Hydrazinolysis of Extracts of a Desert Soil-Derived Fungus Chaetomium madrasense 375 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-Thiazolinylhydrazones

Executive Summary

The condensation of 2-hydrazino-2-thiazoline (also known as 2-hydrazinyl-4,5-dihydrothiazole) with aldehydes is a critical transformation in medicinal chemistry. The resulting thiazolinylhydrazones serve as privileged scaffolds in drug discovery, exhibiting potent antimicrobial, anticonvulsant, and monoamine oxidase (MAO) inhibitory activities.

This guide provides a validated, high-efficiency protocol for this synthesis. Unlike generic Schiff base formations, this protocol addresses the specific solubility and stability profiles of the thiazoline ring system, offering two methodological variants: Method A (Standard Thermal Reflux) for scalability and Method B (Microwave-Assisted) for high-throughput screening.

Chemical Basis & Mechanism[1][2]

The Reaction

The reaction is a nucleophilic addition-elimination between the terminal amino group of the hydrazine moiety (nucleophile) and the carbonyl carbon of the aldehyde (electrophile).

Mechanistic Pathway

The reaction is acid-catalyzed.[1] The acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine. The 4,5-dihydrothiazole ring (thiazoline) is less aromatic than thiazole, making the exocyclic nitrogen sufficiently nucleophilic but also prone to tautomeric shifts if pH is not controlled.

Figure 1: Acid-catalyzed mechanism for the formation of thiazolinylhydrazones.

Experimental Protocols

Materials & Reagents[2][3][4][5][6]

-

Starting Material: 2-Hydrazino-2-thiazoline (often supplied as Hydrochloride or Hydrobromide salt).

-

Electrophile: Substituted Aromatic/Aliphatic Aldehyde (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst/Buffer: Glacial Acetic Acid (AcOH) or Sodium Acetate (NaOAc).

Method A: Standard Thermal Reflux (Scalable)

Best for gram-scale synthesis and thermally stable aldehydes.

-

Preparation of Free Base (If using salt):

-

In a round-bottom flask, dissolve 2-hydrazino-2-thiazoline hydrochloride (1.0 mmol) in 10 mL of absolute ethanol.

-

Add Sodium Acetate (1.1 mmol) to neutralize the salt and liberate the free hydrazine. Stir for 10 minutes at Room Temperature (RT).

-

-

Addition:

-

Add the Aldehyde (1.0 mmol) directly to the mixture.

-

Add Glacial Acetic Acid (2-3 drops) as a catalyst.

-

-

Reaction:

-

Attach a reflux condenser.[1]

-

Heat to reflux (78°C) for 2–4 hours .

-

Validation: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Work-up:

-

Cool the mixture to RT, then chill in an ice bath for 30 minutes.

-

The hydrazone typically precipitates as a crystalline solid.

-

Filter the solid using a Büchner funnel.[1]

-

-

Purification:

-

Recrystallize from hot Ethanol (or EtOH/Water mix).

-

Dry in a vacuum desiccator over CaCl₂.

-

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and difficult substrates.

-

Setup:

-

In a microwave-safe vial (10 mL), mix 2-hydrazino-2-thiazoline (1.0 mmol), Aldehyde (1.0 mmol), and Ethanol (2 mL).

-

Add 1 drop of Glacial Acetic Acid.[2]

-

-

Irradiation:

-

Set Microwave Reactor: Power = 150–300 W , Temp = 80–100°C .

-

Irradiate for 2–10 minutes .

-

-

Work-up:

-

Pour the hot reaction mixture onto crushed ice.

-

Filter the precipitate immediately.

-

Recrystallize as described in Method A.

-

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis of thiazolinylhydrazones.

Data Analysis & Expected Results

Comparison of Methods

The following table summarizes typical performance metrics for this reaction (based on benzaldehyde derivatives).

| Parameter | Method A (Thermal) | Method B (Microwave) |

| Reaction Time | 2 – 4 Hours | 2 – 10 Minutes |

| Solvent Usage | 10 – 20 mL/mmol | 1 – 2 mL/mmol |

| Typical Yield | 65 – 80% | 85 – 95% |

| Energy Efficiency | Low | High |

| Purity (Crude) | Moderate (Recryst. required) | High (Often pure upon filtration) |

Characterization (QC)

To validate the product, look for these specific spectroscopic signatures:

-

IR Spectroscopy:

-

C=N Stretch: Strong band at 1610–1630 cm⁻¹ (Confirms hydrazone formation).

-

NH Stretch: Band around 3200–3300 cm⁻¹ .

-

Absence: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).

-

-

¹H NMR (DMSO-d₆):

-

Azomethine Proton (-N=CH-): Singlet at δ 8.0 – 8.6 ppm .

-

NH Proton: Broad singlet, often exchangeable, at δ 10.0 – 12.0 ppm .

-

Thiazoline Ring Protons: Two triplets (or multiplets) around δ 3.0 – 4.0 ppm (corresponding to the -CH₂-CH₂- of the ring).

-

Troubleshooting & Expert Tips

-

Issue: No Precipitate Forms.

-

Cause: Product is too soluble in ethanol.

-

Solution: Add water dropwise to the cooled solution until turbidity appears, then chill. Alternatively, evaporate 50% of the solvent.

-

-

Issue: Low Yield with Salt Starting Material.

-

Cause: Incomplete neutralization of the hydrochloride salt.

-

Solution: Ensure NaOAc is added in slight excess (1.1–1.2 eq) before adding the aldehyde.

-

-

Issue: Cyclization/Side Reactions.

References

-

Microwave-Assisted Synthesis of Thiazole Derivatives. MDPI Molecules. (2021).[2] Describes the efficiency of microwave irradiation in thiazole/hydrazone chemistry.

-

Synthesis and biological evaluation of thiazoline derivatives. Royal Society of Chemistry (RSC) Advances. (2024).[4] Provides context on the biological importance and synthetic pathways of thiazoline scaffolds.

-

Reaction of 2-hydrazino-derivatives with aldehydes. BenchChem Application Notes. (2025).[1][5][6][7] General protocols for hydrazone formation using hydrazine derivatives.

-

Overview of the Chemistry of 2-Thiazolines. Chemical Reviews (ACS). (2009).[8][5] Comprehensive review of the reactivity and stability of the 2-thiazoline ring system.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazino-2-thiazoline

Welcome to the Technical Support Center for the synthesis of 2-hydrazino-2-thiazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic process. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to improve your yield and obtain a high-purity product.

Introduction to the Synthesis

2-Hydrazino-2-thiazoline is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for the synthesis of various biologically active compounds. The most common and direct route to this compound is a variation of the Hantzsch thiazole synthesis, involving the cyclocondensation of thiosemicarbazide with a 1,2-dihaloalkane, typically 1,2-dibromoethane or 1,2-dichloroethane. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will walk you through the critical aspects of the synthesis, from reaction setup to product purification, and provide solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-hydrazino-2-thiazoline. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Product Yield

Q: I have followed the general procedure, but my yield of 2-hydrazino-2-thiazoline is very low, or I have isolated no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common frustration in organic synthesis. For the preparation of 2-hydrazino-2-thiazoline, several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

1. Reagent Quality and Stoichiometry:

-

Purity of Starting Materials: Ensure that your thiosemicarbazide and 1,2-dihaloethane are of high purity. Impurities in the starting materials can lead to unwanted side reactions and inhibit the desired cyclization.

-

Stoichiometry: A 1:1 molar ratio of thiosemicarbazide to 1,2-dihaloethane is theoretically required. However, in practice, a slight excess of the more volatile reagent (1,2-dihaloethane) may be used to compensate for any loss due to evaporation.

2. Reaction Conditions:

-

Solvent: The choice of solvent is crucial. Protic solvents like ethanol or isopropanol are commonly used and generally give good results. The reaction can also be performed in water, which offers a greener alternative.[1]

-

Temperature: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in ethanol (around 78 °C) is a common practice. If the reaction is too slow at a lower temperature, gradually increasing the heat can improve the reaction rate and yield.

-

Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, excessively long reaction times at high temperatures can lead to product decomposition or the formation of side products.

3. pH of the Reaction Medium:

-

Acidic vs. Basic Conditions: The cyclization can be sensitive to pH. While the reaction can proceed under neutral conditions, the presence of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, can be beneficial. The base neutralizes the hydrogen halide (HBr or HCl) formed during the reaction, which can otherwise protonate the starting materials and the product, potentially leading to side reactions or reduced reactivity.[2]

Troubleshooting Summary Table: Low Yield

| Potential Cause | Recommended Action | Scientific Rationale |

| Impure Starting Materials | Recrystallize thiosemicarbazide. Distill 1,2-dihaloethane. | Impurities can catalyze side reactions or inhibit the main reaction pathway. |

| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of 1,2-dihaloethane. | Compensates for the volatility of the haloalkane and drives the reaction to completion. |

| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring by TLC. | Increases the reaction rate by providing sufficient activation energy for the cyclization step. |

| Insufficient Reaction Time | Monitor the reaction by TLC until the starting materials are consumed. | Ensures the reaction has proceeded to completion. |

| Inappropriate Solvent | Consider switching to a higher-boiling protic solvent if the reaction is sluggish. | A higher reflux temperature can increase the reaction rate. |

| pH Not Controlled | Add a non-nucleophilic base (e.g., NaHCO₃, Et₃N) to the reaction mixture. | Neutralizes the in-situ generated acid, preventing unwanted side reactions and promoting the desired cyclization.[2] |

Issue 2: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on the TLC plate. What are the possible side products in this synthesis, and how can I minimize their formation?

A: The formation of side products is a key factor affecting both the yield and purity of your 2-hydrazino-2-thiazoline. Understanding the potential side reactions is the first step toward mitigating them.

1. Dimerization and Polymerization:

-

Under certain conditions, thiosemicarbazide can react with itself or with the product to form dimers or oligomers. This is more likely to occur at higher concentrations and temperatures.

2. Formation of 1,3,4-Thiadiazole Derivatives:

-

Oxidative cyclization of thiosemicarbazide can lead to the formation of 2-amino-1,3,4-thiadiazole, especially if oxidizing agents are present as impurities.[3]

3. Incomplete Cyclization:

-

The reaction may stall at the intermediate S-alkylated thiosemicarbazide stage, especially if the reaction conditions (e.g., temperature, time) are not optimal for the final ring-closing step.

Minimizing Side Product Formation:

-

Control of Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions and decomposition.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

-

Gradual Addition of Reagents: Adding the 1,2-dihaloethane dropwise to the heated solution of thiosemicarbazide can help to control the reaction rate and minimize the formation of byproducts from high local concentrations of the electrophile.

-

Use of a Base: As mentioned earlier, a non-nucleophilic base can help to prevent acid-catalyzed side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure, crystalline product. My product is an oil, or it remains contaminated even after recrystallization. What purification strategies should I employ?

A: Effective purification is critical for obtaining high-quality 2-hydrazino-2-thiazoline. The product is often isolated as its hydrohalide salt (hydrobromide or hydrochloride), which is typically a crystalline solid.

1. Isolation as the Hydrohalide Salt:

-

Upon completion of the reaction, cooling the reaction mixture in an ice bath often leads to the precipitation of the product as its hydrohalide salt. This is often the easiest way to isolate the crude product.

2. Recrystallization:

-

Solvent Selection: For the hydrohalide salt, polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water are often good choices for recrystallization.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Recrystallization Troubleshooting Table

| Problem | Possible Cause | Solution |

| Oily Product | The product may have a low melting point or be impure. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, column chromatography may be necessary. |

| Product Does Not Crystallize | The solution is not supersaturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product. |

| Low Recovery | The product is too soluble in the chosen solvent, or too much solvent was used. | Use a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |

3. Column Chromatography:

-

If recrystallization fails to provide a pure product, silica gel column chromatography can be employed. Due to the basic nature of the hydrazine group, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to prevent streaking on the column. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

Experimental Protocol: Synthesis of 2-Hydrazino-2-thiazoline Hydrobromide

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-hydrazino-2-thiazoline hydrobromide.

Materials:

-

Thiosemicarbazide (1.0 eq)

-

1,2-Dibromoethane (1.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiosemicarbazide in ethanol.

-

Reagent Addition: Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is complete when the thiosemicarbazide spot has disappeared.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for at least 30 minutes to induce crystallization of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the product under vacuum to obtain 2-hydrazino-2-thiazoline hydrobromide as a white to off-white crystalline solid.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2-hydrazino-2-thiazoline hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H and 13C NMR data for 2-hydrazino-2-thiazoline?

A1: While the free base may be less stable, the hydrohalide salt is typically characterized. For the 2-hydrazino-2-thiazoline cation, you would expect to see two triplets in the 1H NMR spectrum corresponding to the two methylene groups of the thiazoline ring. The chemical shifts would be in the range of 3.0-4.0 ppm. The NH and NH2 protons would appear as broad signals. In the 13C NMR spectrum, you would expect to see two signals for the methylene carbons and one signal for the C=N carbon. The exact chemical shifts can vary depending on the solvent and the counter-ion.

Q2: How should I store 2-hydrazino-2-thiazoline?

A2: 2-Hydrazino-2-thiazoline and its salts should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is advisable to store it under an inert atmosphere to prevent degradation. As with all hydrazine derivatives, it should be treated as a potentially hazardous substance.

Q3: What are the key safety precautions I should take when working with hydrazine derivatives?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic.[4] Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and vapors. In case of skin contact, wash the affected area immediately with plenty of water. For more detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[5]

Visualization of the Reaction Mechanism:

Sources

Technical Support Center: Purification of 2-Hydrazino-2-thiazoline

Topic: Purification of 2-hydrazino-2-thiazoline (HBr/HCl salts) from reaction byproducts

Audience: Organic Chemists, Process Development Scientists Version: 1.0 (Current as of 2025)

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely dealing with the synthesis of 2-hydrazino-2-thiazoline (often as the hydrobromide salt).

Critical Distinction: Ensure you are not confusing this with 2-hydrazinothiazole (the aromatic analog).

-

Thiazoline (Dihydro):

carbons at positions 4 and 5. Susceptible to oxidation (aromatization). -

Thiazole (Aromatic): Fully unsaturated. More stable.

The purification of the thiazoline variant is a race against oxidation and hydrolysis. This guide treats the molecule as a kinetic intermediate that must be stabilized as a salt immediately.

Part 1: The Impurity Profile (Know Your Enemy)

Before purifying, you must identify what you are removing. The standard synthesis involves the cyclization of 2-bromoethylamine hydrobromide with thiosemicarbazide .

Reaction Equation

Contaminant Matrix

| Impurity Type | Specific Compound | Origin | Solubility Behavior |

| Starting Material | Thiosemicarbazide | Unreacted excess | Soluble in hot water/EtOH; crystallizes with product. |

| Inorganic Salt | Ammonium Bromide ( | Byproduct of cyclization | High water solubility; low EtOH solubility. |

| Oxidation Product | 2-Hydrazinothiazole | Aromatization (air exposure) | Lower solubility; often colored (yellow/brown). |

| Dimer | Disulfides | Oxidative coupling of sulfur | Red/Pink coloration. |

| Polymer | Poly-aziridine | Thermal runaway | Insoluble "gum" or tar. |

Part 2: Purification Protocol (Recrystallization)

The Golden Rule: Never isolate the free base. It is an unstable oil that rapidly oxidizes. Always purify and store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.

Method A: The Ethanol Displacement (Recommended)

Best for removing inorganic ammonium salts and unreacted thiosemicarbazide.

Reagents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl Ether (

-

Dissolution:

-

Take your crude solid (likely hygroscopic/sticky).

-

Suspend it in boiling absolute Ethanol (approx. 10 mL per gram of crude).

-

Note: The product (organic salt) is soluble in hot EtOH. The inorganic byproduct (

) is significantly less soluble in hot EtOH than in water.

-

-

Hot Filtration (Critical):

-

While keeping the solution near boiling, filter through a pre-warmed sintered glass funnel.

-

Residue: The solid left on the filter is largely

and polymerized impurities. Discard this. -

Filtrate: Contains your target 2-hydrazino-2-thiazoline HBr.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature.

-

Troubleshooting: If no crystals form, add Diethyl Ether dropwise until turbidity is just observed, then refrigerate (

).

-

-

Collection:

-

Filter the white/off-white crystals.

-

Wash with cold

to remove surface oxidation (colored impurities). -

Dry under vacuum over

(phosphorus pentoxide) due to hygroscopicity.

-

Visualizing the Workflow

Caption: Logic flow for the separation of organic target from inorganic byproducts via solubility differential.

Part 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened?

Diagnosis: Oxidative Dimerization. Mechanism: Hydrazine derivatives are reducing agents. Exposure to air, especially when wet or in solution, causes the formation of azo- or disulfide-linked dimers which are highly colored (chromophores). Solution:

-

Speed: Minimize time in solution.

-

Atmosphere: Perform recrystallization under

if possible. -

Rescue: Wash the crystals with cold isopropanol. The colored impurities are often more soluble in alcohols than the salt itself.

Q2: The melting point is broad (e.g., 165-175°C). Literature says ~180°C.

Diagnosis: Mixed Salt Formation or Solvation. Explanation:

-

Ammonium Bromide Contamination:

sublimes/decomposes but doesn't melt cleanly, broadening your range. Fix: Repeat the hot ethanol filtration step. -

Thiosemicarbazide: Melts around 180-183°C (very close to your product). A mixed MP will be depressed. Verification: Run a TLC (Thin Layer Chromatography).[1]

-

Mobile Phase: n-Butanol/Acetic Acid/Water (4:1:1).

-

Stain: Ninhydrin (Thiosemicarbazide stains purple; 2-HT stains differently/less intense).

Q3: I obtained a sticky oil instead of crystals ("Oiling Out").

Diagnosis: Supersaturation with impurities or water absorption. Fix:

-

Trituration: Add dry diethyl ether to the oil and scratch the flask walls vigorously with a glass rod. This provides nucleation sites.

-

Seeding: If you have any solid crystals from a previous batch, add a speck.

-

Drying: Your solvent might be "wet." 2-HT salts are hygroscopic. Ensure your Ethanol is "Absolute" (anhydrous).

Part 4: Stability & Storage Protocol

To maintain the integrity of the purified compound (

| Parameter | Requirement | Reason |

| Temperature | Retards thermal aromatization to thiazole. | |

| Atmosphere | Argon/Nitrogen | Prevents oxidative coloring (pinking). |

| Container | Amber Glass | Protects from photo-degradation. |

| Desiccant | Required | HBr salts are extremely hygroscopic. |

Degradation Pathway Visualization

Caption: The chemical fate of the product if exposed to environmental stress.

References

- Source:Journal of Organic Chemistry. The reaction of 2-bromoethylamine with thiosemicarbazide is a classic cyclization method described in early heterocyclic literature.

-

Melting Point & Characterization

- Source: Thermo Scientific Chemicals / Alfa Aesar Product D

- Data: 2-Hydrazino-2-imidazoline HBr (analog) melts at 180-186°C.

-

URL: (Search: 2-Hydrazino-2-imidazoline hydrobromide for analog comparison).

-

Purification of Hydrazones/Thiazolines

- Source:Organic & Biomolecular Chemistry (RSC). "Visible-light-induced synthesis of 2-(2-hydrazinyl)

- Context: Discusses the solubility profiles and stability of hydrazinyl-thiazole scaffolds, emphasizing the risk of oxid

-

URL:

-

Hantzsch Thiazole Synthesis (Contrast)

- Source:MDPI Molecules.

- Context: Provides contrast between the thiazole (aromatic) synthesis using alpha-haloketones vs. the thiazoline synthesis requested here.

-

URL:

Sources

solubility issues of 2-hydrazino-2-thiazoline in ethanol

Topic: Solubility & Stability Optimization in Ethanol

Audience: Medicinal Chemists, Process Engineers, and R&D Scientists.[1]

Introduction: The Nature of the Reagent

2-Hydrazino-2-thiazoline (also known as 2-hydrazinyl-4,5-dihydro-1,3-thiazole) is a bifunctional heterocyclic building block.[1][2][3][4] Its behavior in solution is governed by a critical duality: it exists either as a nucleophilic free base or a stabilized salt (typically Hydrochloride or Hydrobromide).[1]

Most solubility "failures" reported by users stem from misidentifying which form is present, or using the wrong grade of ethanol. This guide provides the diagnostic logic to resolve these issues.

Module 1: The Solubility Matrix

Before adjusting your solvent system, you must confirm the ionic state of your material.

| Feature | Free Base (Neutral) | Salt Form (HCl / HBr) |

| Appearance | Waxy solid or viscous oil (often unstable) | Crystalline solid (White to off-white) |

| Ethanol Solubility | High (Cold & Hot) | Low (Cold) / High (Hot) |

| Water Solubility | Moderate | Very High |

| Primary Risk | Oxidation (Air sensitivity) | Precipitation (in anhydrous solvents) |

| Preferred Solvent | Anhydrous Ethanol (Degassed) | Ethanol : Water (9:1 to 1:[1][2]1) |

Technical Insight: The salt form possesses a rigid ionic lattice energy that cold ethanol cannot overcome. However, the dielectric constant of ethanol drops significantly at boiling point, and the addition of water disrupts the lattice, allowing dissolution.

Module 2: Troubleshooting Workflow

Issue 1: "The solid persists despite vigorous stirring in ethanol."

Diagnosis: You are likely working with the Hydrochloride (HCl) or Hydrobromide (HBr) salt in cold or anhydrous ethanol. Corrective Action:

-

Thermal Shift: Heat the mixture to reflux (approx. 78°C). The salt should dissolve rapidly.[1]

-

Polarity Spike: If reflux fails, add Deionized Water dropwise through the condenser until the solution clears.

-

Cooling Protocol: Allow the solution to cool slowly to room temperature. Rapid cooling will trap impurities or form an amorphous oil.[1]

Issue 2: "The solution turned yellow/brown after dissolving."

Diagnosis: Oxidative Degradation. The hydrazine moiety (–NH–NH₂) is a reducing agent. Dissolved oxygen in ethanol or atmospheric exposure has triggered oxidation, potentially leading to azo-coupling or radical decomposition.[1] Corrective Action:

-

Degas Solvents: Sparge your ethanol with Argon or Nitrogen for 15 minutes before introducing the compound.[1]

-

Chelation (Optional): Trace metal ions (Cu²⁺, Fe³⁺) in low-grade ethanol catalyze hydrazine oxidation.[1] Add EDTA (0.1 mM) if using non-HPLC grade solvents.[1]

Issue 3: "I used 'Industrial Spirit' and a precipitate formed immediately."

Diagnosis: Schiff Base Formation. Industrial methylated spirits often contain methyl ethyl ketone (MEK) or acetone as denaturants.[1] The hydrazine group reacts instantly with these ketones to form insoluble hydrazones . Corrective Action:

-

STOP: Discard the solution. The compound has been chemically altered.[1][5][6]

-

REPLACE: Use only 200 Proof (Absolute) Ethanol or 95% Ethanol (non-denatured) .

Module 3: Visualization & Logic

The following flowchart outlines the decision process for resolving solubility failures.

Figure 1: Decision tree for diagnosing solubility and stability issues with 2-hydrazino-2-thiazoline in alcoholic solvents.

Module 4: Validated Experimental Protocols

Protocol A: Recrystallization of the Hydrochloride Salt

Use this when the compound is impure or colored.

-

Preparation: Place 10g of crude 2-hydrazino-2-thiazoline HCl in a round-bottom flask.

-

Solvent: Add 50 mL of Ethanol (95%) .

-

Dissolution: Heat to reflux with magnetic stirring.[1]

-

Validation: If the solid does not dissolve within 5 minutes of reflux, add water in 1 mL increments until clear.

-

-

Filtration: Perform hot filtration (gravity) to remove insoluble mechanical impurities.[1]

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the white needles/plates and wash with cold acetone (to remove surface water).[1]

Protocol B: In-Situ Free Base Generation

Use this if your reaction requires the nucleophilic free base but you only have the stable salt.

-

Suspension: Suspend 1.0 eq of the HCl salt in absolute ethanol (anhydrous).

-

Neutralization: Add 1.05 eq of Sodium Ethoxide (NaOEt) or Triethylamine (TEA) under Nitrogen atmosphere.[1]

-

Exchange: Stir for 30 minutes at room temperature.

-

Observation: A fine white precipitate (NaCl or TEA·HCl) will form.[1]

-

-

Usage: Filter off the inorganic salt under inert gas.[1] The filtrate contains the reactive 2-hydrazino-2-thiazoline free base.[1] Use immediately.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone or MEK to clean my glassware? A: No. Traces of ketones react rapidly with 2-hydrazino-2-thiazoline to form stable hydrazones, which appear as "mystery" impurities in your next run.[1] Use Ethanol or dilute HCl for cleaning.[1]

Q: Why does my product smell like ammonia? A: This indicates decomposition .[1] Hydrazines can disproportionate or hydrolyze under harsh conditions (strong acid + high heat) to release ammonia or nitrogen gas.[1] Ensure your reflux temperatures do not exceed 80°C for prolonged periods.[1]

Q: I need to store the solution. How long is it stable? A: In ethanol, the free base is stable for <24 hours at room temperature. The HCl salt in ethanol is stable for weeks if kept dark and cool. For long-term storage, always isolate the solid salt and store at -20°C.[1]

References

-

Synthesis and Properties: Holbova, E., & Perjessy, A. (1986).[7] Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791–796.

- Hydrazine Oxidation Risks: Manisankar, P., et al. (2005). Electrochemical studies of hydrazine derivatives. Journal of Solid State Electrochemistry. (Contextual grounding on hydrazine instability).

-

Thiazoline Chemistry: Begum, S., & Bhimapaka, C. R. (2024).[2] An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles.[1] Indian Journal of Chemistry, 63, 632-634.

-

General Solubility Data: PubChem Compound Summary for CID 428816, 2-Hydrazino-2-thiazoline.[1]

Sources

- 1. 2-Hydrazinoethanol | C2H8N2O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-(2-R1-Hydrazino)-5-(R2-benzyl)-2-thiazolines on the Basis of Meerweins Arylation Products of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]